methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoatedihydrochloride
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Overview
Description
Methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoatedihydrochloride is a compound that features a pyrimidine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of a nucleophilic organometallic species with an electrophilic aldehyde or carboxylic acid derivative . The reaction conditions often require the use of catalysts such as ZnCl₂ or Cu, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The use of high-throughput screening and optimization techniques ensures that the industrial production methods are both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoatedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, H₂O₂
Reducing agents: NaBH₄, LiAlH₄
Substituting agents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoatedihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoatedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in cell proliferation and apoptosis. The compound’s pyrimidine ring structure allows it to bind to active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor with potential anti-cancer properties.
Pyrrolo[2,3-d]pyrimidine: Investigated for its kinase inhibitory activity and potential therapeutic applications.
Pyrido[2,3-d]pyrimidine: Explored for its anti-inflammatory and anti-microbial properties.
Uniqueness
Methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoatedihydrochloride is unique due to its specific structural features, such as the presence of the amino group and the pyrimidine ring, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H13Cl2N3O2 |
---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-pyrimidin-4-ylpropanoate;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7(9)4-6-2-3-10-5-11-6;;/h2-3,5,7H,4,9H2,1H3;2*1H/t7-;;/m1../s1 |
InChI Key |
VPQJASUVYQWOMY-XCUBXKJBSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=NC=NC=C1)N.Cl.Cl |
Canonical SMILES |
COC(=O)C(CC1=NC=NC=C1)N.Cl.Cl |
Origin of Product |
United States |
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